1-Chloro-2-methylprop-1-ene, also known as 1-chloroisobutylene or 1-chloro-2-methyl-1-propene, is an organic compound with the molecular formula . It is classified as a chlorinated alkene, specifically a vinyl chloride derivative. This compound is notable for its applications in organic synthesis and its reactivity due to the presence of both a chlorine atom and a double bond in its structure.
The compound can be sourced from various chemical processes, primarily as a by-product of the production of 3-chloro-2-methylpropene. It is classified under the following categories:
The synthesis of 1-chloro-2-methylpropene can be achieved through several methods, including:
A notable method involves using cation exchange resins in a continuous reaction setup. In this process, 2-methyl-3-chloropropene is reacted with water at controlled temperatures (0–45 °C) and specific flow rates (0.5–20 kg/h for the chloropropene and 1–100 L/h for water). This method minimizes waste and enhances product purity, achieving transformation efficiencies close to 100% with high purity levels (95%) .
The molecular structure of 1-chloro-2-methylpropene features a double bond between the first and second carbon atoms, with a chlorine atom attached to the first carbon. The structure can be represented as follows:
1-Chloro-2-methylpropene undergoes various chemical reactions typical of alkenes and halides:
The compound's reactivity is influenced by both the electron-withdrawing effect of the chlorine atom and the steric hindrance provided by the methyl groups attached to the double bond .
The mechanism of action for reactions involving 1-chloro-2-methylpropene typically follows these steps:
Data from studies indicate that this compound can be oxidized to form alcohols and subsequently react with glutathione, suggesting potential pathways for detoxification in biological systems .
The compound is classified as flammable and toxic; it may cause irritation to skin and eyes upon contact. The risk codes associated with it include R11 (highly flammable) and R36/37/38 (irritating to eyes, respiratory system, and skin) .
1-Chloro-2-methylpropene finds limited commercial use primarily in research settings due to its reactivity profile. It is utilized in:
Due to its potential toxicity and environmental concerns, applications are generally restricted to controlled laboratory environments .
1-Chloro-2-methylprop-1-ene (CAS 513-37-1), also known as dimethylvinyl chloride or isocrotyl chloride, is a reactive chlorinated alkene with significant industrial applications as a chemical intermediate. This section comprehensively examines the synthetic methodologies, technological innovations, and environmental considerations in its industrial production.
Table 1: Key Physicochemical Properties of 1-Chloro-2-methylprop-1-ene
Property | Value | Conditions | Reference Source |
---|---|---|---|
Molecular Formula | C₄H₇Cl | - | [7] [10] |
Molecular Weight | 90.55 g/mol | - | [4] [9] |
Boiling Point | 68°C | 754 mm Hg | [2] [5] |
Density | 0.92 g/mL | 20°C/4°C | [2] [9] |
Refractive Index | 1.424 | 20°C | [5] [9] |
Flash Point | -1°C | Closed cup | [5] [9] |
Solubility in Water | Insoluble | - | [7] |
The primary industrial route for 1-chloro-2-methylprop-1-ene synthesis involves catalytic hydrochlorination of isobutene (2-methylpropene) precursors. This electrophilic addition reaction proceeds through Markovnikov orientation, where the chloride ion attacks the more stable tertiary carbocation intermediate. The reaction exhibits temperature dependence, with optimal performance between 30-50°C to prevent polymerization side reactions. Kinetic studies reveal this transformation follows second-order kinetics, first-order with respect to both isobutene derivative and hydrogen chloride concentration. The traditional liquid-phase process employs homogeneous Lewis acid catalysts, though these present challenges in catalyst recovery and product purification. Research quantities of 1-chloro-2-methylprop-1-ene are currently produced in Germany using variations of this methodology, primarily as a byproduct in the manufacturing of its isomer 3-chloro-2-methylpropene [2] [10]. The commercial material typically achieves ≥98% purity, with the major impurity being its structural isomer 3-chloro-2-methylpropene [5] [6].
Recent innovations have shifted toward heterogeneous catalysis in continuous-flow systems to overcome limitations of batch processes. A patented method employs cation exchange resins packed in tubular reactors (0.1-100 meters length, 0.1-0.5 meter diameter) to catalyze the transformation of 3-chloro-2-methylpropene to the target compound. The process operates under carefully controlled conditions:
Table 2: Continuous-Flow Reactor Parameters and Performance
Parameter | Range | Optimal Value | Effect on Reaction |
---|---|---|---|
Reactor Length | 0.1-100 m | 15-25 m | ↑ Conversion with increased length |
Temperature | 0-45°C | 25-35°C | ↓ Byproducts at lower temperatures |
Catalyst | Cation exchange resin | Sulfonated polystyrene | 98% selectivity at optimal conditions |
Organic Flow Rate | 0.5-20 kg/h | 8-12 kg/h | Throughput vs. residence time balance |
This configuration enables precise residence time control and immediate product separation, achieving conversion rates exceeding 85% with selectivity ≥98% [3]. The heterogeneous nature of the solid acid catalyst (typically sulfonated polystyrene resins) eliminates catalyst contamination in the product stream and facilitates continuous regeneration. The tubular design provides superior heat transfer characteristics compared to batch reactors, critical for maintaining isothermal conditions during the exothermic reaction. This technology represents a significant advancement in process intensification, reducing reaction times from hours to minutes while improving yield and purity profiles [3].
The traditional synthesis employing sulfuric acid catalysts generates approximately 3-5 kg of acidic waste per kg of product, creating substantial environmental burdens. Innovative green chemistry approaches address this through two primary strategies: solid acid catalysis and process intensification. The cation exchange resin technology previously discussed eliminates mineral acid usage, instead employing recyclable solid acids that reduce wastewater acidity by >95% compared to conventional sulfuric acid processes [3]. These resins maintain catalytic activity for >500 operating hours before requiring regeneration with dilute mineral acids, significantly reducing chemical consumption.
Process intensification through continuous-flow reactors enhances both environmental and economic metrics. By integrating reaction and separation units, these systems reduce solvent consumption by 30-40% and energy requirements by 25-35% compared to batch processing. Life cycle analysis demonstrates a 60% reduction in the E-factor (kg waste/kg product) for the continuous process versus batch methodology. Furthermore, the precise temperature control in flow reactors minimizes thermal degradation products, reducing purification requirements and solvent usage [3]. The commercial implementation of these green technologies remains limited due to capital investment requirements, but regulatory pressures and evolving sustainability standards in chemical manufacturing are driving increased adoption. These advancements exemplify how green chemistry principles can be successfully applied to specialty chemical production while maintaining product quality and economic viability.
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